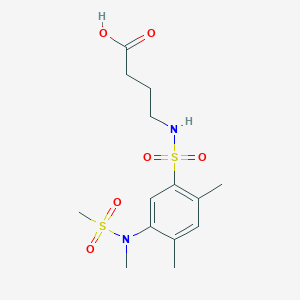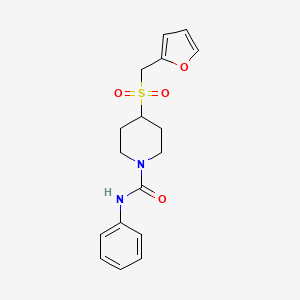
4-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)butanoic acid, also known as DBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Novel Synthesis and Antimicrobial Activity
A study highlighted a novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE). This method significantly reduced reaction time and increased yields. The synthesized compounds were tested for their antimicrobial activity, showing minimum inhibitory concentration (MIC) values in the range of 0.09-1.0 mg, indicating their potential as antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Carbocycle Synthesis
Research by Mukai, Ukon, and Kuroda (2003) explored the synthesis of cyclopentene and cyclohexene derivatives through the endo-mode ring closure of allenyl sulfones. The study demonstrated a method for the successive endo-mode ring closure at the sp-hybridized carbon center, leading to the formation of methyl 2-methyl-3-(phenylsulfonyl)-1-cyclopentenecarboxylate among other derivatives. This research provides a new pathway for the synthesis of carbocyclic compounds, which are important in various chemical syntheses and pharmaceutical applications (Mukai, Ukon, & Kuroda, 2003).
Indolizidine Synthesis
A study by Kiddle, Green, and Thompson (1995) used the dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) to prepare a pivotal intermediate for novel syntheses of indolizidines. These compounds, containing alkyl substituents at various positions, highlight the utility of 4-PSBA in the synthesis of complex organic structures with potential biological activities (Kiddle, Green, & Thompson, 1995).
Metal Complex Synthesis and Biological Activity
Danish et al. (2021) synthesized sulfonamide ligands, including 3-methyl-2-(phenylsulfonamido)butanoic acid, and introduced them in complexation with various metals such as Cu, Zn, Fe, Ni, and Cd. The study characterized these complexes and tested their biological activities, including antimicrobial and enzyme inhibition activities, demonstrating the potential of these compounds in therapeutic applications (Danish et al., 2021).
Propiedades
IUPAC Name |
4-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S2/c1-10-8-11(2)13(9-12(10)16(3)23(4,19)20)24(21,22)15-7-5-6-14(17)18/h8-9,15H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGMLYBLKEPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2926246.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2926252.png)
![1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2926253.png)

![2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2926255.png)


![ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)


amine](/img/structure/B2926263.png)
![2-Chloro-1-(5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone](/img/structure/B2926264.png)